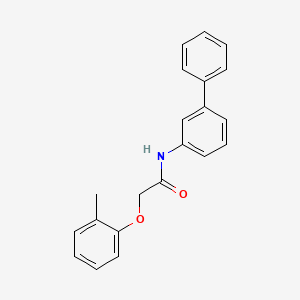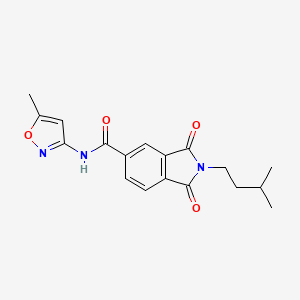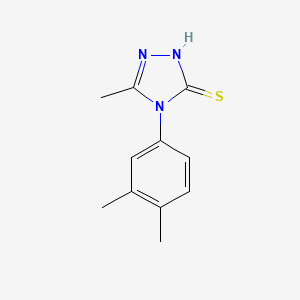
N-3-biphenylyl-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-biphenylyl-2-(2-methylphenoxy)acetamide, also known as BPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMA belongs to the class of amide compounds and has a molecular formula of C21H19NO2.
作用机制
The mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of carbonic anhydrase IX, which plays a role in regulating the pH of cancer cells and promoting their survival. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase, an enzyme that produces nitric oxide in response to inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to protect against neurotoxicity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in scientific research. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage in animal models of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function and protect against neurotoxicity in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-3-biphenylyl-2-(2-methylphenoxy)acetamide in lab experiments is its potent therapeutic activity in various fields of medicine. N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects.
未来方向
There are several future directions for research on N-3-biphenylyl-2-(2-methylphenoxy)acetamide. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a targeted therapy for carbonic anhydrase IX-expressing tumors. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects, as well as to develop more efficient methods of administering N-3-biphenylyl-2-(2-methylphenoxy)acetamide in vivo.
合成方法
N-3-biphenylyl-2-(2-methylphenoxy)acetamide can be synthesized through the reaction between 2-methylphenol and 3-bromobiphenyl in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to obtain N-3-biphenylyl-2-(2-methylphenoxy)acetamide. This synthesis method has been reported in several scientific articles, including a study published in the Journal of Organic Chemistry in 2017.
科学研究应用
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In a study published in the Journal of Medicinal Chemistry in 2016, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer. Inflammation research has also shown that N-3-biphenylyl-2-(2-methylphenoxy)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In a study published in the European Journal of Medicinal Chemistry in 2018, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to inhibit the production of nitric oxide, a key mediator of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In a study published in the Journal of Neurochemistry in 2019, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to protect against neurotoxicity induced by beta-amyloid, a protein that accumulates in the brains of Alzheimer's disease patients.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-8-5-6-13-20(16)24-15-21(23)22-19-12-7-11-18(14-19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDRFEPBPPUJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)


![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
